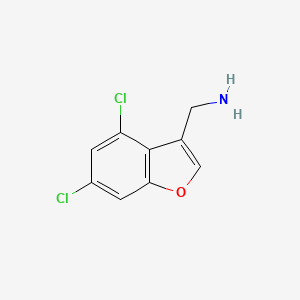
(4,6-Dichlorobenzofuran-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dichlorobenzofuran-3-yl)methanamine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the benzofuran ring and a methanamine group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichlorobenzofuran-3-yl)methanamine typically involves several steps. One common method starts with the bromination of 4,6-dichlorophenol to obtain 4,6-dichloro-2-bromophenol. This intermediate is then subjected to a cyclization reaction with a suitable reagent, such as potassium carbonate, to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvents, reaction temperature, and purification techniques. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dichlorobenzofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4,6-Dichlorobenzofuran-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (4,6-Dichlorobenzofuran-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,6-Dichlorobenzofuran-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4,6-Dichlorobenzofuran-3-yl)acetic acid: Contains an acetic acid group instead of a methanamine group.
(4,6-Dichlorobenzofuran-3-yl)ethylamine: Similar structure with an ethylamine group instead of a methanamine group
Uniqueness
(4,6-Dichlorobenzofuran-3-yl)methanamine is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H7Cl2NO |
|---|---|
Molekulargewicht |
216.06 g/mol |
IUPAC-Name |
(4,6-dichloro-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-1-7(11)9-5(3-12)4-13-8(9)2-6/h1-2,4H,3,12H2 |
InChI-Schlüssel |
GJBRYVLOLCHOCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1OC=C2CN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


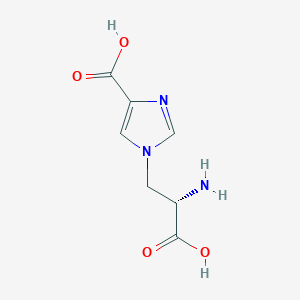
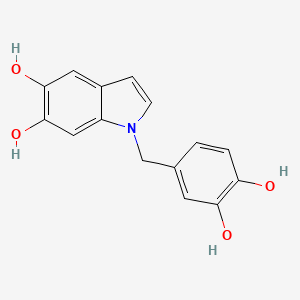
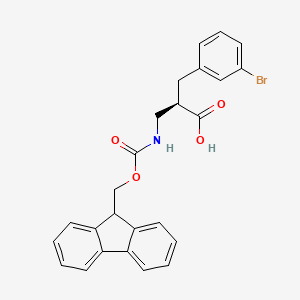
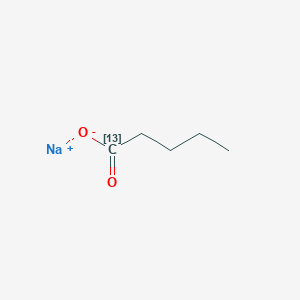
![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)
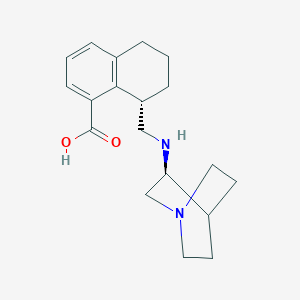

![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
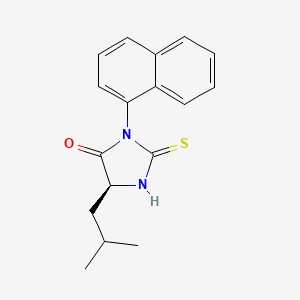
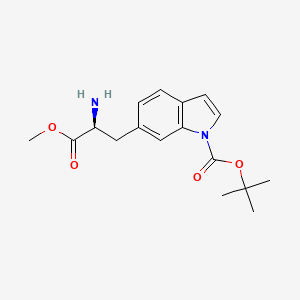
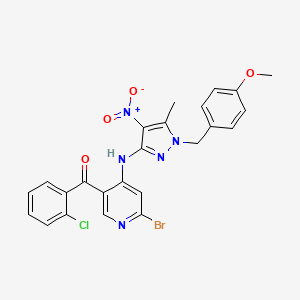

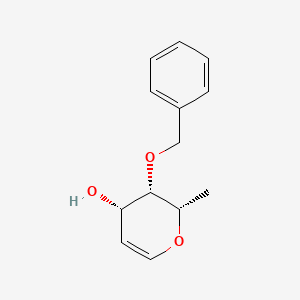
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
